1,3-Dioxane, 2-ethyl-4-methyl-
Description
Contextualization within Cyclic Acetal (B89532) Chemistry
1,3-Dioxolanes belong to a broader category of compounds known as cyclic acetals. chemicalbook.comnumberanalytics.com Cyclic acetals are formed through the reaction of an aldehyde or a ketone with a diol, which is a molecule containing two alcohol functional groups. chemtube3d.comlibretexts.org Specifically, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) is synthesized from the reaction of propanal and 1,2-propanediol. researchgate.net This reaction is typically catalyzed by an acid and involves the elimination of water. chemicalbook.comquimicaorganica.org
The formation of a cyclic structure makes these acetals kinetically favored and generally more stable towards hydrolysis than their acyclic counterparts. chemtube3d.comlibretexts.org This stability is a key feature of their chemistry, particularly in their role as protecting groups. libretexts.org In this capacity, they can be used to temporarily mask a carbonyl group (an aldehyde or ketone) within a larger molecule, preventing it from reacting while other parts of the molecule are modified. libretexts.orgwikipedia.org The protective acetal group can later be removed under acidic conditions to restore the original carbonyl group. wikipedia.org
Importance in Advanced Organic Synthesis and Industrial Chemical Transformations
The primary importance of 1,3-dioxolanes in advanced organic synthesis lies in their function as protecting groups for carbonyls. wikipedia.orgsilverfernchemical.com This strategy is crucial in the multi-step synthesis of complex organic molecules, where selectivity is paramount. numberanalytics.com By protecting a reactive aldehyde or ketone, chemists can perform reactions on other functional groups without unintended side reactions. libretexts.org
Industrially, 1,3-dioxolane (B20135) derivatives serve as valuable chemical intermediates for producing a range of products, including pharmaceuticals and agrochemicals. silverfernchemical.comechemi.com They are also utilized as solvents and stabilizers in various formulations. silverfernchemical.com The specific compound 2-ethyl-4-methyl-1,3-dioxolane is recognized for its application as a flavoring agent in the food industry. echemi.comchemicalbook.comthermofisher.comthegoodscentscompany.com It has also been identified as a byproduct in the waste streams of resin manufacturing plants that utilize glycols and aldehydes in their processes. researchgate.net
Overview of Key Research Domains for 2-Ethyl-4-methyl-1,3-dioxolane
Research interest in 2-ethyl-4-methyl-1,3-dioxolane is concentrated in several key areas:
Flavor Chemistry : A significant amount of research focuses on its properties as a flavoring agent. chemicalbook.comthermofisher.comthegoodscentscompany.com It is known for a characteristic sweet odor. researchgate.netbiosynth.com
Environmental Science : The compound has been the subject of environmental studies due to its formation in industrial processes and its subsequent detection in drinking water. researchgate.net Research has focused on the mechanisms of its formation in aqueous waste mixtures and its stability under various environmental conditions. researchgate.net A notable area of investigation has been the determination of its odor threshold concentration in water, which has been found to be extremely low, making it one of the more potent odorous compounds found in drinking water. researchgate.net
Synthetic and Analytical Chemistry : Studies detail the synthesis and purification of 2-ethyl-4-methyl-1,3-dioxolane for research purposes. researchgate.net Analytical methods, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), are employed to confirm its structural integrity and purity. nist.gov
Chemical Properties of 2-Ethyl-4-methyl-1,3-dioxolane
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | nist.govechemi.comchemicalbook.com |
| Molecular Weight | 116.16 g/mol | echemi.comchemicalbook.com |
| CAS Number | 4359-46-0 | nist.govchemicalbook.com |
| Density | ~0.939 g/cm³ | echemi.comechemi.com |
| Boiling Point | 116-121 °C | echemi.comthegoodscentscompany.comechemi.com |
| Flash Point | 29 °C (84 °F) | thegoodscentscompany.comechemi.com |
| Solubility | Slightly soluble in water; soluble in alcohol. | echemi.comchemicalbook.comechemi.com |
| Isomerism | Exists as cis/trans isomers. |
Research Findings on 2-Ethyl-4-methyl-1,3-dioxolane
| Research Area | Key Finding | Source(s) |
| Odor Profile | Described as a "sickeningly sweet" or "medicinal sweet" odor. | researchgate.net |
| Odor Threshold | The odor threshold concentration in water is between 5 and 10 ng/L. | researchgate.net |
| Formation | Can form readily in aqueous solutions at ambient temperatures from the reaction of propanal and propylene (B89431) glycol. | researchgate.net |
| Application | Used as a flavoring agent in various food categories, including dairy products, baked goods, and non-alcoholic beverages. | echemi.comthegoodscentscompany.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-7-8-5-4-6(2)9-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYYVXJHBFSXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCCC(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884798 | |
| Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21464-76-6 | |
| Record name | 2-Ethyl-4-methyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21464-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021464766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxane, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 2 Ethyl 4 Methyl 1,3 Dioxolane
Acid-Catalyzed Acetalization Reactions
Acid-catalyzed acetalization is an equilibrium process where an aldehyde reacts with a diol to form a cyclic acetal (B89532) and water. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.
It is a common point of confusion, but the condensation of propanal with propylene (B89431) glycol (1,2-propanediol) does not yield 2-ethyl-4-methyl-1,3-dioxane. Instead, this reaction forms the five-membered ring analogue, 2-ethyl-4-methyl-1,3-dioxolane (B3021168). researchgate.net This reaction can occur readily in aqueous solutions, even at ambient temperatures over time. researchgate.net The synthesis is typically performed using the aldehyde and diol as reactants. researchgate.net
The correct synthesis for the six-membered ring, 2-ethyl-4-methyl-1,3-dioxane, involves the acid-catalyzed condensation of propanal and 1,3-butanediol (B41344). nih.gov The reaction proceeds by protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from one of the hydroxyl groups of the diol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule creates a resonance-stabilized carbocation. The second hydroxyl group of the diol then attacks this carbocation, and deprotonation of the resulting oxonium ion yields the final 1,3-dioxane (B1201747) product.
| Aldehyde | Diol | Primary Product | Ring Size |
|---|---|---|---|
| Propanal | 1,3-Butanediol | 2-Ethyl-4-methyl-1,3-dioxane | 6-membered |
| Propanal | Propylene Glycol (1,2-Propanediol) | 2-Ethyl-4-methyl-1,3-dioxolane | 5-membered |
The identity of the final dioxane product is determined by the choice of the starting aldehyde and diol. To synthesize derivatives of 2-ethyl-4-methyl-1,3-dioxane, alternative precursors can be utilized. Using a different aldehyde, such as benzaldehyde (B42025) with 1,3-butanediol, would result in 2-phenyl-4-methyl-1,3-dioxane. google.com Similarly, altering the diol component, for instance by using 1,5-pentanediol (B104693) with propanal, would lead to the formation of a seven-membered 1,3-dioxepane (B1593757) ring system. chemicalbook.com
Instead of the aldehyde itself, an acetal like 1,1-diethoxypropane can be used in a transacetalization reaction with the diol. This approach can sometimes offer advantages in terms of reaction conditions and equilibrium control. The synthesis of various acetals and ketals can be achieved by reacting aldehydes or ketones with diols under acidic catalysis. stackexchange.com
Reaction Conditions and Catalytic Systems Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired 1,3-dioxane. Key parameters include the choice of catalyst, temperature, and methods for water removal.
A range of acid catalysts can be employed for the synthesis of dioxanes and related acetals. google.com These can be broadly categorized as organic acids, mineral acids, and Lewis acids. The choice of catalyst can influence reaction rates and selectivity.
Organic Acids: p-Toluenesulfonic acid (PTSA) and camphorsulfonic acid are commonly used, effective homogeneous catalysts. google.com
Mineral Acids: Strong mineral acids like sulfuric acid and hydrochloric acid are also effective but can sometimes lead to side reactions if not used in controlled amounts. google.com
Lewis Acids: Lewis acids such as boron trifluoride (often as a diethyl etherate complex) can catalyze the reaction. google.com
Solid-Phase Catalysts: Heterogeneous catalysts, such as acidic resins or zeolites, offer the advantage of easy separation from the reaction mixture, simplifying purification.
| Catalyst Type | Examples | Notes |
|---|---|---|
| Organic Acids | p-Toluenesulfonic acid (PTSA), Camphorsulfonic acid | Effective, commonly used in laboratory scale. google.com |
| Mineral Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Strong acids, require careful control of concentration. google.com |
| Lewis Acids | Boron trifluoride (BF₃), Iron(III) chloride (FeCl₃) | Can be highly effective; some may require anhydrous conditions. google.comchemicalbook.com |
| Heterogeneous | Acidic ion-exchange resins, Zeolites | Allow for easier catalyst removal and recycling. |
Temperature plays a critical role in the synthesis of 2-ethyl-4-methyl-1,3-dioxane. The reaction is typically heated to facilitate both the reaction rate and the removal of water. google.com A common technique involves refluxing the reaction in a solvent like toluene (B28343) or hexane (B92381) using a Dean-Stark apparatus, which physically separates the water as it is formed, thereby driving the equilibrium toward the product. stackexchange.com Reaction temperatures generally range from room temperature up to the reflux temperature of the chosen solvent. google.com For instance, some photocatalytic syntheses of similar compounds are conducted at temperatures around 50°C, while other methods may operate at the boiling point of the solvent. chemicalbook.com
While specific studies on the effect of pressure on the synthesis of 2-ethyl-4-methyl-1,3-dioxane are not prevalent, general principles suggest that operating under reduced pressure could facilitate the removal of water at a lower temperature. This might be advantageous for thermally sensitive substrates or to minimize side reactions.
Stereoselective Synthesis Approaches
The structure of 2-ethyl-4-methyl-1,3-dioxane contains two chiral centers at the C2 and C4 positions of the dioxane ring. nist.gov This gives rise to the possibility of four stereoisomers, which exist as two pairs of diastereomers: cis and trans. The cis isomer has the ethyl and methyl groups on the same side of the ring, while the trans isomer has them on opposite sides. Standard synthetic procedures using racemic 1,3-butanediol typically result in a mixture of these diastereomers. nist.gov
Achieving stereoselectivity in the synthesis is a significant challenge. A primary strategy involves the use of an enantiomerically pure starting material. For example, starting with enantiopure (R)-1,3-butanediol or (S)-1,3-butanediol would allow for the synthesis of specific diastereomeric pairs. The condensation of (R)-1,3-butanediol with propanal would yield a mixture of (2R, 4R)- and (2S, 4R)-2-ethyl-4-methyl-1,3-dioxane.
Another approach is the use of chiral catalysts to influence the formation of one diastereomer over another, a technique explored in the synthesis of other complex cyclic ethers. acs.org Diastereoselective synthesis strategies, such as intramolecular conjugate additions of hemiacetal-derived alkoxides, have been developed for related 1,3-diol systems, highlighting potential pathways for controlling stereochemistry in dioxane synthesis. acs.org
| Diastereomer | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| cis | (2R, 4R) | (2S, 4S) |
| trans | (2R, 4S) | (2S, 4R) |
Control of cis/trans Isomer Ratios
The formation of 2-ethyl-4-methyl-1,3-dioxane from propanal and 1,3-butanediol results in a mixture of cis and trans diastereomers, where the substituents at C2 and C4 have different spatial arrangements relative to each other. The ratio of these isomers is influenced by both thermodynamic and kinetic factors during the synthesis.
1,3-dioxanes preferentially adopt a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de The presence of two shorter C-O bonds compared to C-C bonds leads to more significant 1,3-diaxial interactions. thieme-connect.de Consequently, substituents, particularly at the C2 position, are thermodynamically more stable in the equatorial position to minimize these steric repulsions. thieme-connect.de In 2-ethyl-4-methyl-1,3-dioxane, the ethyl group at C2 and the methyl group at C4 will arrange themselves to achieve the most stable conformation, influencing the dominant isomer in the product mixture under thermodynamic equilibrium.
The standard method for 1,3-dioxane formation involves the reaction of an aldehyde with a 1,3-diol using an acid catalyst like 4-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. thieme-connect.de The specific reaction conditions, including temperature, catalyst, and reaction time, can be adjusted to favor either kinetic or thermodynamic product distribution, thereby influencing the cis/trans ratio.
Table 1: Synthesis and Isomer Formation of 2-Ethyl-4-methyl-1,3-dioxane
| Reactant 1 | Reactant 2 | Catalyst (Example) | Product | Isomers Formed |
|---|---|---|---|---|
| Propanal | 1,3-Butanediol | Acid (e.g., H+) | 2-Ethyl-4-methyl-1,3-dioxane | cis and trans diastereomers |
This table illustrates the general reactants for the synthesis. The specific ratio of cis/trans isomers depends on the reaction conditions.
Advanced synthetic strategies, such as the stereoselective oxa-Michael reaction of specific precursors, have been reported for the formation of cis-trisubstituted 1,3-dioxanes, demonstrating that high levels of stereocontrol are achievable through modern synthetic methods. researchgate.net
Chiral Auxiliary or Catalyst Mediated Synthesis
Achieving enantioselective synthesis of a specific stereoisomer of 2-ethyl-4-methyl-1,3-dioxane requires the use of chiral molecules that can direct the stereochemical outcome of the reaction. This can be accomplished using either chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereoselectivity of a reaction. numberanalytics.comsigmaaldrich.com In the context of 2-ethyl-4-methyl-1,3-dioxane synthesis, one could envision using a chiral diol or a chiral aldehyde derivative. The auxiliary creates a chiral environment that forces the reaction to proceed through a diastereomeric transition state of lower energy, favoring the formation of one enantiomer over the other. numberanalytics.com After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. sigmaaldrich.com
Chiral Catalysts , on the other hand, are chiral molecules that are used in sub-stoichiometric amounts to accelerate a reaction and control its stereochemistry without being consumed. For the synthesis of 1,3-dioxanes, research has shown the effectiveness of chiral Brønsted acids. For instance, a chiral phosphoric acid catalyst has been successfully used in the asymmetric construction of 1,3-dioxanes via a hemiacetalization followed by an intramolecular oxy-Michael addition cascade. rsc.org This methodology provides a direct route to optically active 1,3-dioxane structures. While this specific catalyst has not been reported for 2-ethyl-4-methyl-1,3-dioxane, the principle is broadly applicable to the asymmetric synthesis of substituted dioxanes.
Table 2: Conceptual Approaches for Chiral Synthesis of 1,3-Dioxanes
| Approach | Chiral Agent | Principle | Potential Outcome |
|---|---|---|---|
| Chiral Auxiliary | Enantiopure 1,3-diol or aldehyde derivative | The auxiliary is temporarily incorporated to direct the stereochemical course of the acetalization. numberanalytics.com | Formation of a specific diastereomer of the 1,3-dioxane. |
| Chiral Catalyst | Chiral Phosphoric Acid | The catalyst creates a chiral environment, lowering the activation energy for the formation of one enantiomer. rsc.org | Enantiomerically enriched 2-ethyl-4-methyl-1,3-dioxane. |
This table outlines general strategies from broader research that are applicable to the chiral synthesis of the target compound.
These methods represent the forefront of asymmetric synthesis and offer pathways to producing enantiomerically pure forms of complex molecules like 2-ethyl-4-methyl-1,3-dioxane, which may be valuable as chiral building blocks or for specialized applications such as chiral dopants. google.com
Stereochemical and Conformational Analysis of 2 Ethyl 4 Methyl 1,3 Dioxolane
Investigation of cis/trans Isomerism
2-Ethyl-4-methyl-1,3-dioxane possesses two stereocenters at positions C2 and C4 of the dioxane ring. This gives rise to the existence of cis and trans diastereomers. The spatial arrangement of the ethyl group at C2 and the methyl group at C4 relative to the plane of the six-membered ring defines these isomers.
The NIST Chemistry WebBook lists distinct entries for the cis and trans isomers of 2-ethyl-4-methyl-1,3-dioxane, confirming their separate existence and characterization. nist.gov The cis isomer is identified by CAS Registry Number 66675-47-6. nist.gov The general CAS Registry Number for the compound, encompassing mixtures of isomers, is 21464-76-6. nih.gov
In the cis isomer, both the ethyl and methyl substituents are on the same side of the ring, which generally allows both to occupy equatorial positions in the most stable chair conformation. In the trans isomer, the substituents are on opposite sides, forcing one to be in an axial position while the other is equatorial in a chair conformation. The relative stability of these isomers is dictated by the energetic penalties of axial versus equatorial substituent placement.
Detailed Conformational Studies
The conformational landscape of 1,3-dioxanes is a well-studied area, with the chair conformation being the most preferred, similar to cyclohexane (B81311). thieme-connect.de However, the shorter C-O bond length (1.43 Å) compared to C-C bonds (1.53 Å) and the presence of oxygen atoms introduce distinct energetic considerations. psu.edu
Ring Conformation Analysis (e.g., envelope, twist-boat)
Like cyclohexane, the 1,3-dioxane (B1201747) ring predominantly adopts a chair conformation to minimize angular and torsional strain. thieme-connect.de The presence of two oxygen atoms, however, alters the geometry. The ring tends to be more puckered in the O-C-O region. psu.edu
For 2-ethyl-4-methyl-1,3-dioxane, the chair conformer is the global minimum on the potential energy surface. researchgate.net Other higher-energy conformations, such as twist-boat (or twist) and boat forms, represent local minima or transition states in the conformational interconversion pathway. researchgate.netchinesechemsoc.org
Chair Conformation : This is the most stable form. In the cis isomer (2e,4e), both alkyl groups can occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions. In the trans isomer, one substituent must be axial while the other is equatorial (e.g., 2e,4a or 2a,4e).
Twist-Boat Conformation : Quantum-chemical studies on related substituted 1,3-dioxanes show that 1,4-twist and 2,5-twist conformers are local minima on the potential energy surface, though significantly higher in energy than the chair form. researchgate.net
Boat Conformation : The boat form is generally a high-energy transition state for the interconversion between twist conformers.
The significant diaxial interactions between a substituent at C2 and axial hydrogens at C4 and C6 make an equatorial position at C2 highly favored thermodynamically. thieme-connect.de This suggests that the conformer with an axial ethyl group at C2 would be significantly destabilized.
Energetic Landscape of Conformational Interconversions
The energy difference between conformers and the barriers to their interconversion determine the dynamic equilibrium of the molecule. The free conformational enthalpy (A-value or ΔG°) quantifies the energy difference between the axial and equatorial conformers of a substituent.
For alkyl groups at the C2 position of the 1,3-dioxane ring, the A-values are consistently higher than in cyclohexane. psu.edu This is due to the shorter C-O bonds and increased puckering, which brings an axial C2 substituent closer to the syn-axial hydrogens at C4 and C6, increasing steric strain. psu.edu For the trans isomer of 2-ethyl-4-methyl-1,3-dioxane, an equilibrium will exist between the two possible chair conformations (2-ethyl_axial/4-methyl_equatorial and 2-ethyl_equatorial/4-methyl_axial). The position of this equilibrium is governed by the relative conformational energies of the ethyl and methyl groups.
Table 1: Conformational Energy Data for Related Compounds This table presents data for related structures to infer the energetic properties of 2-ethyl-4-methyl-1,3-dioxane.
| Substituent/Interaction | System | Conformational Free Energy (A-value, kcal/mol) | Reference |
|---|---|---|---|
| Methyl | Cyclohexane | 1.74 | utdallas.edu |
| Ethyl | Cyclohexane | ~1.75 | utdallas.edu |
| 2-Alkyl | 1,3-Dioxane | Generally > Cyclohexane A-value | psu.edu |
| Chair-Twist Barrier | 1,3-Dioxane | 4.9 | thieme-connect.de |
Stereoisomer Separation and Isolation Techniques
The separation of the cis and trans stereoisomers of 2-ethyl-4-methyl-1,3-dioxane is crucial for studying their individual properties. Gas chromatography (GC) is the most prominently mentioned technique for this purpose.
The ability to separate geometric isomers by GC has been demonstrated for various substituted 1,3-dioxanes. google.com The differing boiling points and polarities of the cis and trans isomers, which arise from their distinct molecular shapes and dipole moments, allow for their separation on a chromatographic column. google.com For instance, analysis of similar 1,3-dioxane derivatives on columns like Carbowax 20M has successfully resolved stereoisomers. ajevonline.org
Furthermore, preparative-scale gas chromatography can be used to isolate individual isomers in sufficient quantities for further analysis. ajevonline.org For more complex separations, especially when enantiomers are involved (which is not the case for the diastereomers of 2-ethyl-4-methyl-1,3-dioxane unless chiral starting materials are used), chiral GC columns are employed. google.com Following separation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and stereochemistry of the isolated isomers. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 1,3-Dioxane, 2-ethyl-4-methyl- |
| cis-2-Ethyl-4-methyl-1,3-dioxane |
| trans-2-Ethyl-4-methyl-1,3-dioxane |
| Cyclohexane |
Reactivity and Mechanistic Studies of 2 Ethyl 4 Methyl 1,3 Dioxolane
Hydrolytic Stability and Degradation Kinetics
The stability of the 2-ethyl-4-methyl-1,3-dioxane ring is significantly influenced by the surrounding chemical environment, particularly pH, temperature, and solvent composition.
pH-Dependent Hydrolysis Mechanisms
The hydrolysis of 2-ethyl-4-methyl-1,3-dioxane demonstrates a strong dependence on pH. Under acidic conditions (low pH), the compound readily undergoes hydrolysis. For instance, at a pH of 3, hydrolysis can occur within hours. researchgate.netresearchgate.net The stability of the compound is questionable even at a neutral pH of 7, while it appears to be stable at a pH of 9. researchgate.netresearchgate.net This behavior is characteristic of acetals, which are generally stable under basic conditions but hydrolyze in the presence of acid.
The mechanism of acid-catalyzed hydrolysis for similar 1,3-dioxolanes can follow either an A-1 (unimolecular) or A-Se2 (bimolecular) pathway, depending on the substituents. In these mechanisms, the acid catalyst protonates one of the oxygen atoms in the dioxane ring, making the molecule susceptible to nucleophilic attack by water. This leads to the cleavage of the acetal (B89532) and the formation of the corresponding aldehyde (propanal) and diol (1,2-propanediol). researchgate.netresearchgate.net
Interactive Data Table: pH-Dependent Stability of 2-Ethyl-4-methyl-1,3-dioxane
| pH | Stability | Timeframe of Observation |
| 3 | Unstable, rapid hydrolysis | Hours to days researchgate.netresearchgate.net |
| 5 | Questionable stability, hydrolysis occurs | Within hours researchgate.net |
| 7 | Questionable stability, some hydrolysis | Stabilized after several days researchgate.net |
| 9 | Stable | Appears stable researchgate.netresearchgate.net |
Influence of Temperature and Solvent on Hydrolytic Pathways
Temperature and the nature of the solvent play crucial roles in the hydrolytic degradation of 2-ethyl-4-methyl-1,3-dioxane. Increased temperature generally accelerates the rate of hydrolysis, a common characteristic of chemical reactions.
The polarity of the solvent significantly affects the hydrolysis kinetics. For analogous dioxolanes, hydrolysis rates are observed to increase in more polar protic solvents. This is attributed to the stabilization of the transition states, particularly the formation of the oxonium ion intermediate, in polar environments. For instance, in water-dioxane mixtures, the rate of hydrolysis increases with a higher water content due to the increased polarity of the solvent mixture. The use of an inert organic solvent that forms an azeotrope with water can be employed to remove water from a reaction mixture and shift the equilibrium away from hydrolysis. google.com
Oxidative and Reductive Transformation Mechanisms
2-Ethyl-4-methyl-1,3-dioxane can undergo both oxidative and reductive transformations.
Oxidation: Strong oxidizing agents can oxidize the compound. For instance, reagents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) can be used. The oxidation can lead to the formation of the corresponding carboxylic acids.
Reduction: The compound can be reduced by reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). These reactions typically yield alcohols. In a specific example, hydrogenation of 2-ethyl-4-methyl-1,3-dioxane in the presence of Raney nickel and an acidic cationic ion exchange resin resulted in the formation of 1,4-butanediol, 2-methyl-1,3-propanediol, and 1,3-butanediol (B41344). google.com
Nucleophilic Substitution Reactions
2-Ethyl-4-methyl-1,3-dioxane can participate in nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom at the 2-position of the dioxane ring. The feasibility and outcome of these reactions depend on the nature of the nucleophile and the reaction conditions. Common nucleophiles used in reactions with similar dioxanes include organolithium and Grignard reagents. The product of such a reaction would be a substituted dioxane, with the nature of the substituent determined by the attacking nucleophile. For related dioxane compounds, the bromine atom in a bromophenoxy substituent can act as a leaving group in nucleophilic substitution reactions. evitachem.com
Role as a Protecting Group in Organic Synthesis
The 1,3-dioxane (B1201747) structure is a well-established protecting group for carbonyl compounds in organic synthesis. wikipedia.orguchicago.edu This strategy involves the temporary conversion of a reactive carbonyl group into a less reactive acetal to prevent it from undergoing unwanted reactions during a multi-step synthesis. wikipedia.org
Acetal Formation Mechanisms for Carbonyl Protection
The formation of 2-ethyl-4-methyl-1,3-dioxane serves as a method for protecting a carbonyl group. This is achieved through the acid-catalyzed reaction of an aldehyde (in this case, propanal) with a 1,3-diol (1,3-butanediol). organic-chemistry.orgnih.gov The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl groups of the diol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable cyclic acetal ring. To drive the reaction towards completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus. organic-chemistry.org The acetal is stable to a wide range of nucleophiles and bases, effectively protecting the original carbonyl functionality. organic-chemistry.org Deprotection to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org
Deprotection Strategies and Kinetics
The 2-ethyl-4-methyl-1,3-dioxane moiety, a cyclic acetal, serves as a crucial protecting group for propanal in multistep organic synthesis. Its stability under neutral and basic conditions allows for chemical transformations on other parts of a molecule without affecting the aldehyde functional group. The removal of this protecting group, or deprotection, is a critical step to regenerate the original aldehyde. The strategies for this deprotection and the kinetics governing the reaction are dictated by the reaction conditions and the inherent structure of the acetal.
The most common method for the deprotection of 1,3-dioxanes is acid-catalyzed hydrolysis. organic-chemistry.org This process involves the cleavage of the acetal back to the original aldehyde (propanal) and diol (1,3-butanediol). The stability of related 1,3-dioxane structures is highly dependent on pH. For instance, studies on 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD) have shown that while it is stable at neutral or slightly alkaline pH, hydrolysis occurs under acidic conditions (pH < 7). oakland.edu This pH-dependent stability is a general feature of cyclic acetals and is central to their use as protecting groups.
Deprotection strategies are not limited to simple hydrolysis. Reductive ring-opening offers an alternative pathway that yields hydroxy ethers instead of the aldehyde and diol. These methods are particularly useful in carbohydrate chemistry and natural product synthesis, where specific regioselective cleavage is desired. researchgate.net Furthermore, for sensitive substrates that cannot tolerate strong acidic conditions, milder deprotection methods using Lewis acids or other reagents under nearly neutral conditions have been developed. organic-chemistry.org
Mechanistic Pathways
The acid-catalyzed hydrolysis of 1,3-dioxanes is widely understood to proceed via a specific acid-catalyzed A-1 mechanism. The key steps are:
Protonation: A rapid, reversible protonation of one of the oxygen atoms of the dioxane ring.
Ring Cleavage: The rate-determining step, which involves the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation is crucial to the reaction rate.
Hydration: Nucleophilic attack by water on the carbocation.
Deprotonation and Cleavage: A series of proton transfers and bond cleavages releases the final aldehyde and diol products.
In contrast, reductive cleavage follows different mechanistic pathways depending on the reagent used. For example, methods employing reducing agents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBHCN) with a Lewis acid involve the formation of a coordinated intermediate, followed by hydride attack to regioselectively open the ring. researchgate.net
Factors Influencing Reaction Kinetics
Several factors influence the rate of deprotection:
pH and Catalyst: The reaction is catalyzed by acid. The rate is proportional to the hydronium ion concentration.
Substituents: The electronic and steric nature of substituents on the dioxane ring affects the stability of the intermediate oxocarbenium ion and can influence the rate of hydrolysis.
Solvent: Solvent polarity plays a role in stabilizing the charged intermediates formed during the reaction. For analogous 5-membered ring dioxolanes, hydrolysis rates are observed to increase in more polar protic solvents which better stabilize the oxonium ion intermediate.
The following table summarizes various deprotection strategies applicable to 1,3-dioxanes.
| Strategy | Typical Reagents | General Products | Conditions |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Wet Solvents | Aldehyde + Diol | Acidic, Aqueous |
| Transacetalization | Acetone, Acid Catalyst | Aldehyde + Diol + 2,2-Dimethoxypropane | Acidic, Anhydrous |
| Neutral/Mild Deprotection | Iodine (I₂), Cerium(III) triflate, Er(OTf)₃ | Aldehyde + Diol | Neutral, Wet Organic Solvent |
| Reductive Ring Opening | DIBALH, NaBHCN/Lewis Acid | Hydroxy Ether | Anhydrous, Reductive |
Advanced Spectroscopic and Analytical Characterization for Structural and Isomeric Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-ethyl-4-methyl-1,3-dioxane, providing detailed information about the proton and carbon environments and their connectivity.
While specific, experimentally verified spectra for this compound are not widely available in public literature, the expected chemical shifts and coupling patterns can be predicted based on the known values for similar 1,3-dioxane (B1201747) structures.
The ¹H NMR spectrum is used to identify all unique proton environments within the molecule. For 2-ethyl-4-methyl-1,3-dioxane, distinct signals are expected for the protons of the ethyl group, the methyl group, and the dioxane ring. The acetal (B89532) proton at the C2 position is particularly characteristic. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships.
The relative stereochemistry of the ethyl and methyl groups (cis or trans) significantly influences the chemical shifts and coupling constants of the ring protons due to differing magnetic environments, a key feature for isomer identification.
Predicted ¹H NMR Data for 2-ethyl-4-methyl-1,3-dioxane Note: Values are predicted based on typical chemical shift ranges for similar functional groups and may vary based on solvent and stereoisomer.
| Protons | Predicted δ (ppm) | Predicted Multiplicity |
| Ethyl group -CH₃ | 0.8 - 1.0 | Triplet (t) |
| Ring -CH₃ | 1.1 - 1.3 | Doublet (d) |
| Ethyl group -CH₂- | 1.4 - 1.7 | Quartet (q) |
| Ring -CH₂- (C5) | 1.3 - 2.0 | Multiplet (m) |
| Ring -CH- (C4) | 3.5 - 4.2 | Multiplet (m) |
| Ring -CH- (C6) | 3.6 - 4.4 | Multiplet (m) |
| Acetal -CH- (C2) | 4.5 - 4.8 | Triplet (t) |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. For 2-ethyl-4-methyl-1,3-dioxane, seven distinct carbon signals are expected. The chemical shift of each carbon indicates its type (e.g., alkyl, ether-linked, acetal). The acetal carbon (C2) is characteristically downfield due to being bonded to two oxygen atoms.
Predicted ¹³C NMR Data for 2-ethyl-4-methyl-1,3-dioxane Note: Values are predicted based on typical chemical shift ranges and may vary.
| Carbon Atom | Predicted δ (ppm) |
| Ethyl group -C H₃ | 8 - 12 |
| Ring -C H₃ | 20 - 25 |
| Ethyl group -C H₂- | 25 - 30 |
| Ring -C H₂- (C5) | 35 - 40 |
| Ring -C H- (C4) | 65 - 75 |
| Ring -C H₂- (C6) | 68 - 78 |
| Acetal -C H- (C2) | 100 - 105 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the ethyl group protons (-CH₂- and -CH₃), between the C4-proton and the C4-methyl protons, and among the protons of the dioxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the acetal proton (H2) to the ethyl group carbon (Cα) and the ring carbons C4 and C6, confirming the position of the ethyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight of 130.18 g/mol . nih.gov The fragmentation pattern provides a fingerprint that helps in structural elucidation. For 2-ethyl-4-methyl-1,3-dioxane, characteristic fragmentation would involve the cleavage of the dioxane ring and loss of substituents.
Predicted Key Fragments in the EI-MS of 2-ethyl-4-methyl-1,3-dioxane
| m/z | Possible Fragment Identity | Description |
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 129 | [M-H]⁺ | Loss of a hydrogen radical |
| 115 | [M-CH₃]⁺ | Loss of a methyl radical |
| 101 | [M-C₂H₅]⁺ | Loss of an ethyl radical from C2 |
| 87 | [C₄H₇O₂]⁺ | Cleavage of the ethyl group and a ring proton |
| 71 | [C₄H₇O]⁺ | Ring cleavage fragment |
| 57 | [C₃H₅O]⁺ | Ring cleavage fragment |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion or propyl fragment |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that is essential for analyzing mixtures of volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.
This technique is particularly vital for 2-ethyl-4-methyl-1,3-dioxane for two primary reasons:
Isomer Differentiation: The cis and trans isomers of 2-ethyl-4-methyl-1,3-dioxane have slightly different physical properties, leading to different retention times on a GC column. This allows for their separation and individual quantification.
Purity Assessment: GC-MS can effectively separate the target compound from any unreacted starting materials (e.g., propionaldehyde (B47417), 1,3-butanediol), solvents, or side-products, providing a clear assessment of its purity.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the molecular structure of 2-ethyl-4-methyl-1,3-dioxane through the analysis of its vibrational modes. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the C-O, C-H, and C-C bonds within the molecule. The acetal group gives rise to strong C-O stretching bands in the fingerprint region (typically between 1200 and 1000 cm⁻¹), which are highly characteristic of the cyclic ether structure. The presence of methyl and ethyl groups is confirmed by C-H stretching and bending vibrations.
Table 2: Characteristic Infrared Absorption Bands for 2-ethyl-4-methyl-1,3-dioxane
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2975 - 2850 | C-H Stretching | Ethyl and Methyl groups |
| 1470 - 1450 | C-H Bending | CH₂ and CH₃ groups |
| 1380 - 1370 | C-H Bending | CH₃ group |
| 1175 - 1050 | C-O-C Stretching (asymmetric and symmetric) | Acetal group |
This table outlines the expected IR absorption frequencies for the key functional groups present in 2-ethyl-4-methyl-1,3-dioxane.
Advanced Chromatographic Resolution and Quantification
The separation and quantification of 2-ethyl-4-methyl-1,3-dioxane, particularly its isomers, from complex mixtures require high-performance chromatographic techniques.
High-resolution gas chromatography (HRGC) is essential for the separation of the cis and trans isomers of 2-ethyl-4-methyl-1,3-dioxane. The use of long capillary columns with specialized stationary phases provides the high efficiency needed to resolve these closely related compounds. The choice of the stationary phase is critical; polar phases often offer better selectivity for separating isomers of cyclic compounds. The difference in the spatial arrangement of the ethyl and methyl groups in the cis and trans isomers leads to slight differences in their interaction with the stationary phase, enabling their separation.
Table 3: Typical High-Resolution Gas Chromatography Conditions for Isomeric Separation
| Parameter | Condition |
| Column | High-polarity capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Isothermal at a low temperature (e.g., 60-80 °C) or a slow ramp rate to maximize resolution |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table provides typical HRGC conditions that would be suitable for the separation of the isomers of 2-ethyl-4-methyl-1,3-dioxane.
For the detection of 2-ethyl-4-methyl-1,3-dioxane at ultra-trace levels, cryofocusing coupled with gas chromatography-mass spectrometry (cryofocusing-GC-MS) is a state-of-the-art technique. This method involves trapping and concentrating volatile organic compounds from a large volume of gas onto a cold trap before injecting them into the GC column. This pre-concentration step significantly enhances the sensitivity of the analysis, allowing for the detection of the compound at parts-per-trillion (ppt) levels. The cryofocusing provides an improvement in efficiencies leading to higher resolution and signal-to-noise ratio. nih.gov This technique is particularly valuable in environmental monitoring and atmospheric chemistry studies where the concentrations of such compounds can be extremely low.
Computational and Theoretical Chemistry of 2 Ethyl 4 Methyl 1,3 Dioxolane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. For 2-ethyl-4-methyl-1,3-dioxane, these calculations, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating its geometry and electronic nature.
The geometry of 2-ethyl-4-methyl-1,3-dioxane, like other substituted 1,3-dioxanes, is centered around a six-membered ring that predominantly adopts a chair conformation. The positions of the ethyl group at C2 and the methyl group at C4 can lead to several stereoisomers (cis and trans), each with distinct energetic and geometric parameters.
The electronic structure, including the distribution of electron density and molecular orbital energies, is also determined through these calculations. This information is key to understanding the molecule's reactivity, polarity, and intermolecular interactions.
Illustrative Data Table: Predicted Geometric Parameters for a Chair Conformation
This table presents typical bond lengths and angles for a 2,4-disubstituted 1,3-dioxane (B1201747) ring, predicted using DFT calculations. These values are illustrative and based on data for analogous compounds.
| Parameter | Predicted Value |
| C2-O1 Bond Length | ~1.42 Å |
| C4-O3 Bond Length | ~1.43 Å |
| C5-C6 Bond Length | ~1.53 Å |
| O1-C2-O3 Bond Angle | ~111.5° |
| C2-O3-C4 Bond Angle | ~112.0° |
| C4-C5-C6 Bond Angle | ~110.0° |
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation and the orientation of its substituents. For 1,3-dioxanes, the chemical shifts of protons and carbons at positions 4, 5, and 6 are particularly informative for determining the ring's conformation and the axial or equatorial nature of substituents. For example, a reversed Perlin effect has been observed in 1,3-dioxanes, where the equatorial C(5)–H bond is weaker and longer than the axial one, affecting their respective coupling constants. rsc.org
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the molecule's normal modes of vibration. DFT calculations can predict these frequencies with good accuracy after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net Specific vibrational modes, such as C-O and C-H stretching, can be assigned to calculated frequencies, aiding in the structural elucidation of 2-ethyl-4-methyl-1,3-dioxane.
Illustrative Data Table: Predicted Spectroscopic Data
This table shows representative predicted values for key spectroscopic parameters of a 2,4-disubstituted 1,3-dioxane, based on computational studies of similar structures.
| Spectroscopic Parameter | Predicted Value Range |
| ¹H NMR Shift (Axial H at C2) | 4.5 - 4.8 ppm |
| ¹H NMR Shift (Equatorial H at C4) | 3.5 - 4.0 ppm |
| ¹³C NMR Shift (C2) | 95 - 105 ppm |
| ¹³C NMR Shift (C4) | 65 - 75 ppm |
| IR C-O Stretch Frequency | 1050 - 1150 cm⁻¹ |
| IR C-H Stretch Frequency | 2850 - 3000 cm⁻¹ |
Molecular Dynamics Simulations
While quantum chemical calculations examine static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
The 1,3-dioxane ring is not rigid and can undergo conformational changes, such as chair-to-twist-boat interconversion. nih.gov MD simulations can model these dynamic processes, revealing the energy barriers and pathways for conformational isomerization. researchgate.net By simulating the molecule's trajectory over nanoseconds, researchers can observe how the ethyl and methyl substituents influence the flexibility of the ring and the relative populations of different conformers. Studies on related systems have shown that electrostatic interactions play a critical role in determining the equilibrium between chair and twist-boat forms. nih.gov
MD simulations are also used to study how molecules of 2-ethyl-4-methyl-1,3-dioxane interact with each other and with solvent molecules. nih.gov These simulations can predict properties like aggregation behavior in different media by calculating the radial distribution functions and interaction energies. For instance, simulations can model the hydrogen bonding between the ether oxygens of the dioxane ring and protic solvents like water. researchgate.net This is crucial for understanding its solubility and behavior in solution.
Reaction Energetics and Transition State Theory
Computational methods can be used to study the mechanisms and energetics of chemical reactions involving 2-ethyl-4-methyl-1,3-dioxane. A key reaction for acetals is acid-catalyzed hydrolysis.
Using DFT, the entire reaction pathway for hydrolysis can be mapped out. This involves identifying the structures of reactants, intermediates, transition states, and products. According to the A-1 mechanistic pathway, the reaction typically begins with the protonation of one of the ring's oxygen atoms, followed by the cleavage of a C-O bond to form a carbocation intermediate. gla.ac.uk Subsequent attack by water leads to the final products. ic.ac.uk
Transition state theory allows for the calculation of activation energies (the energy barrier for the reaction) from the computed structures of the transition states. semanticscholar.org The activation energy is a critical parameter for determining the reaction rate. Computational studies on the hydrolysis of similar acetals have shown that the energy barrier can be significantly influenced by the number of water molecules involved in the proton transfer relay. ic.ac.uk Similarly, studies on the formation of acetals show that the hemiacetal intermediate is often an unstable, high-energy species compared to the final acetal (B89532) product. scispace.com
Prediction of Collision Cross Section (CCS) Values
The Collision Cross Section (CCS) is a crucial physicochemical property that reflects the size and shape of an ion in the gas phase. It is increasingly used alongside mass spectrometry to enhance the confidence of chemical identification. For 2-ethyl-4-methyl-1,3-dioxane, computational methods provide a means to estimate this value.
Detailed Research Findings:
Computational tools can predict CCS values for various adducts of a molecule, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions. These predictions are often based on machine learning models, like support vector machines (SVM), which are trained on large datasets of experimentally determined CCS values and a wide array of molecular descriptors. nih.govunizar.es The accuracy of these models is critical, with prediction errors often falling below 5%. nih.govunizar.es For instance, one SVM-based model developed for chemicals in food contact materials showed that over 92% of protonated adducts were predicted with a relative deviation below 5%. nih.gov Another model for extractables and leachables from plastics achieved similar accuracy, with 93.3% of CCS values for [M+H]⁺ adducts predicted with less than 5% error. unizar.es
The PubChem database provides a computed CCS value for 2-ethyl-4-methyl-1,3-dioxane, which is 18.5 Ų. nih.gov This value is derived from theoretical calculations and serves as a valuable reference point in the absence of experimental data. The prediction of CCS values is less accurate when based solely on mass-to-charge ratio, highlighting the importance of sophisticated models that incorporate a larger number of molecular descriptors. nih.gov The use of multiple adducts ([M+H]⁺, [M+Na]⁺, etc.) in CCS prediction can significantly improve the specificity of compound identification. arxiv.org
Table 1: Computed Properties of 2-Ethyl-4-methyl-1,3-dioxane
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | nih.gov |
| Molecular Weight | 130.18 g/mol | nih.gov |
| Exact Mass | 130.099379685 Da | nih.gov |
| Computed CCS | 18.5 Ų | nih.gov |
Theoretical Insights into Dielectric Properties of Related Derivatives
Theoretical chemistry provides significant insights into the dielectric properties of 1,3-dioxane derivatives. These properties, particularly the dielectric anisotropy (Δε), are fundamental for applications in materials science, such as in liquid crystal displays. google.com
Detailed Research Findings:
Research on liquid crystalline r-2-t-5-disubstituted c-5-cyano-1,3-dioxanes has shown that these compounds can exhibit large negative dielectric anisotropies. tandfonline.com The introduction of a cyano group at the 5-position of the dioxane ring is a key structural feature contributing to this property. Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to calculate dipole moments and molecular polarizabilities, which helps to correlate the molecular structure with the observed dielectric behavior. researchgate.net
Table 2: Research Findings on Dielectric Properties of Related 1,3-Dioxane Derivatives
| Compound Class | Key Finding | Application Context | Source |
| r-2-t-5-disubstituted c-5-cyano-1,3-dioxanes | Exhibit large negative dielectric anisotropies. | Liquid Crystals | tandfonline.com |
| 1,3-dioxane derivatives with straight-chain alkyl groups | Can be designed to have very high dielectric anisotropy. | Liquid Crystal Displays | google.com |
| Tolane-liquid crystals with 1,3-dioxolane (B20135) terminals | Introduction of the dioxolane group significantly increases positive dielectric anisotropy. | Liquid Crystals | researchgate.net |
Formation Mechanisms Within Industrial Chemical Processes
Byproduct Formation in Polyester (B1180765) Resin Manufacturing
Polyester resin production often involves the use of glycols and aldehydes. dss.go.th Under certain process conditions, these precursors can react to form cyclic acetals like 2-ethyl-4-methyl-1,3-dioxolane (B3021168) instead of participating in the primary polymerization reaction. This compound has been identified as a byproduct in the waste streams of resin manufacturing plants. researchgate.netresearchgate.netoakland.edu Incidents of taste and odor in drinking water have been linked back to discharges from such industrial facilities, with 2-ethyl-4-methyl-1,3-dioxolane being identified as a principal odorous agent. researchgate.netiwaponline.com
The fundamental reaction for the formation of 2-ethyl-4-methyl-1,3-dioxolane is the acid-catalyzed condensation of a vicinal diol with an aldehyde. dss.go.th In this reaction, the diol and aldehyde react to form a five-membered ring structure known as a dioxolane. The reaction is an equilibrium process and is reversible, particularly under aqueous acidic conditions. oakland.edu
The general mechanism involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which makes the carbonyl carbon more electrophilic. A hydroxyl group from the vicinal diol then attacks this activated carbon. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the stable cyclic acetal (B89532) ring. nih.gov This reaction can occur spontaneously in aqueous solutions containing the necessary precursors and an acidic environment. oakland.edu
The specific industrial precursors for 2-ethyl-4-methyl-1,3-dioxolane are propylene (B89431) glycol (a vicinal diol, also known as 1,2-propanediol) and propionaldehyde (B47417) (also known as propanal). researchgate.netresearchgate.net
Propylene Glycol (1,2-Propanediol): This compound is a common raw material in the synthesis of unsaturated polyester resins. dss.go.thchemsrc.com It serves as the diol component in the condensation reaction.
Propionaldehyde (Propanal): This aldehyde can be present as a raw material or may be formed in situ through the acid-catalyzed dehydration of propylene glycol itself. researchgate.netgoogle.comquora.com
The reaction between these two precursors to form 2-ethyl-4-methyl-1,3-dioxolane has been confirmed in laboratory studies simulating conditions found in industrial waste tanks. researchgate.net The presence of both propylene glycol and propionaldehyde in the waste from resin manufacturers creates the ideal environment for the formation of this byproduct. researchgate.netoakland.edu
| Precursor | Chemical Name | Role in Formation | Source in Industrial Process |
|---|---|---|---|
| Propylene Glycol | 1,2-Propanediol | Vicinal Diol | Raw material for polyester resin synthesis. dss.go.thchemsrc.com |
| Propionaldehyde | Propanal | Aldehyde | Raw material or byproduct of propylene glycol dehydration. researchgate.netgoogle.com |
Strategies for Process Optimization to Minimize Byproduct Formation
Minimizing the formation of 2-ethyl-4-methyl-1,3-dioxolane involves controlling the reaction conditions to favor the desired main reaction (e.g., polymerization) over the byproduct-forming condensation. Key strategies include:
Control of pH: The condensation reaction is acid-catalyzed. oakland.edu Maintaining a pH outside the optimal range for acetal formation can reduce its yield. The stability of the formed dioxolane is also pH-dependent, with hydrolysis occurring more readily at low pH (pH < 7). iwaponline.comoakland.edu
Temperature and Residence Time Management: The formation of dioxolanes can be favored at lower temperatures, while higher temperatures can promote the primary dehydration of glycols to aldehydes. researchgate.netcsic.es However, at very high temperatures, other side reactions can occur. utwente.nl Optimizing temperature and minimizing the residence time of reactants in conditions favorable for byproduct formation is crucial.
Reactant Concentration and Stoichiometry: Controlling the stoichiometry of reactants can shift the reaction equilibrium. In processes where propionaldehyde is an impurity or an intermediate, its removal or immediate conversion can prevent it from reacting with propylene glycol. researchgate.net
Catalyst Selection: The choice of catalyst can significantly influence reaction pathways. Some catalysts may favor the desired polymerization or dehydration reactions over acetal formation. researchgate.netumsystem.edu For instance, certain zeolite catalysts have shown high selectivity for the dehydration of propylene glycol to propionaldehyde while minimizing the subsequent conversion to dioxolanes, especially at higher temperatures. researchgate.netresearchgate.net
Process Intensification: Advanced process configurations, such as reactive distillation, can be employed to continuously remove products as they are formed, shifting the equilibrium away from byproduct formation. acs.orgresearchgate.net For example, in a batch process, the propionaldehyde formed can condense with propylene glycol to form the dioxolane, which can then be isolated via distillation and hydrolyzed back to its precursors if desired. google.com
| Strategy | Principle | Research Finding |
|---|---|---|
| pH Control | Acetal formation is acid-catalyzed; hydrolysis is favored at low pH. | The compound is more stable at pH 9 and undergoes hydrolysis at pH < 7. iwaponline.comoakland.edu |
| Temperature Optimization | Selectivity to dioxolane is high at lower temperatures and decreases at higher temperatures. | For zeolite catalysts, increasing temperature from 250°C to 350°C significantly reduced dioxolane selectivity. researchgate.net |
| Catalyst Selection | Catalyst properties (e.g., pore size, acidity) affect reaction selectivity. | Zeolite catalysts with specific pore structures can limit the formation of bulky dioxolane molecules. researchgate.net |
| Reactive Distillation | Simultaneous reaction and separation shifts equilibrium. | Process intensification can improve economic and sustainability metrics by integrating tasks into fewer units. acs.org |
Characterization of 2-Ethyl-4-methyl-1,3-dioxolane in Industrial Effluents
The characterization of 2-ethyl-4-methyl-1,3-dioxolane in industrial effluents is primarily driven by its potent odor, which can cause taste and odor complaints in drinking water even at nanogram-per-liter concentrations. researchgate.netresearchgate.net Analytical methods are used to identify and quantify its presence in wastewater from facilities like polyester resin manufacturing plants.
Analytical Techniques: The primary method for identifying this compound in complex aqueous matrices like industrial effluent is Gas Chromatography coupled with Mass Spectrometry (GC/MS). oakland.edu This technique allows for the separation of the compound from other volatile and semi-volatile organic compounds in the sample and its unambiguous identification based on its mass spectrum. researchgate.net
Isomer Identification: 2-Ethyl-4-methyl-1,3-dioxolane has two stereocenters, leading to the existence of cis and trans isomers. These isomers are often detected together, typically in a stable ratio of about 60:40. researchgate.net
Concentrations Observed: In wastewater samples from a resin manufacturer, the total concentration of 2-ethyl-4-methyl-1,3-dioxolane isomers has been measured at levels of 3.6 mg/L. oakland.edu Its presence has been confirmed in various samples, including process wash water and composite waste tanks from industrial sites. oakland.edu
The characterization is a critical step in tracing pollution sources and assessing the effectiveness of wastewater treatment processes. researchgate.netoakland.edu
Environmental Transformation and Chemical Fate Mechanisms
Hydrolytic Degradation Pathways in Aquatic Environments
The hydrolytic stability of 2-ethyl-4-methyl-1,3-dioxane is a critical factor in its environmental persistence in aqueous systems. As a cyclic acetal (B89532), its degradation via hydrolysis is primarily acid-catalyzed. nih.govdocbrown.info In neutral or basic environments, the compound exhibits greater stability.
The generally accepted mechanism for the acid-catalyzed hydrolysis of 1,3-dioxanes proceeds via an A-1 or A-Se2 mechanism. nih.gov This process involves the following key steps:
Protonation: The reaction initiates with the reversible protonation of one of the oxygen atoms in the dioxane ring by a hydronium ion, forming an oxonium ion.
Ring Cleavage: The protonated intermediate undergoes a rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and a molecule of 1,3-butanediol (B41344).
Hydration and Deprotonation: The carbocation is then attacked by a water molecule, and subsequent deprotonation yields propanal and regenerates the acid catalyst.
Studies on analogous compounds provide insight into the stability of 2-ethyl-4-methyl-1,3-dioxane. For instance, research on 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790), a structural isomer, has shown that it is stable at a pH of 9 but undergoes some hydrolysis at a pH below 7 over the course of a week. sci-hub.se Another related compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), demonstrates rapid hydrolysis at a pH of 3, with questionable stability even at a pH of 7, while being stable at a pH of 9. acs.orgresearchgate.net Generally, six-membered 1,3-dioxane (B1201747) rings are more stable than their five-membered 1,3-dioxolane (B20135) counterparts. nih.gov The presence of substituents on the ring can also influence the rate of hydrolysis, with steric hindrance potentially slowing the reaction. nih.gov
The table below summarizes the stability of related cyclic acetals at different pH values, providing an indication of the expected behavior of 2-ethyl-4-methyl-1,3-dioxane.
| Compound | pH 3 | pH 5 | pH 7 | pH 9 | Reference(s) |
| 2-ethyl-4-methyl-1,3-dioxolane | Rapid hydrolysis | Questionable stability | Questionable stability | Stable | acs.orgresearchgate.net |
| 2-ethyl-5,5-dimethyl-1,3-dioxane | Hydrolysis occurs | Hydrolysis occurs | Hydrolysis occurs | Stable | sci-hub.se |
Photolytic and Oxidative Degradation Mechanisms
While specific research on the direct photolysis of 2-ethyl-4-methyl-1,3-dioxane in aquatic environments is limited, studies on related cyclic ethers suggest that photolytic degradation can occur. The photolysis of saturated ethers in the liquid phase at 185 nm primarily involves the cleavage of a carbon-oxygen bond. cdnsciencepub.com However, the quantum yields for cyclic ethers are often lower than for open-chain ethers due to the potential for the resulting diradical intermediate to re-close the ring. cdnsciencepub.com
In the atmosphere, 2-ethyl-4-methyl-1,3-dioxane is expected to exist in the gas phase where its primary degradation pathway is reaction with photochemically generated hydroxyl (OH) radicals. nih.gov The estimated atmospheric half-life for the parent compound, 1,3-dioxane, is approximately 2 days due to this reaction. nih.gov The reaction is initiated by the abstraction of a hydrogen atom from the dioxane ring by a hydroxyl radical. For 1,3-dioxane, H-abstraction occurs, leading to the formation of various radical intermediates. rsc.orgepa.gov Subsequent reactions with molecular oxygen and other atmospheric species lead to ring-opening and the formation of various degradation products. For 1,3-dioxane, major products include (2-oxoethoxy)methyl formate (B1220265) and formic acid. nih.gov It is anticipated that 2-ethyl-4-methyl-1,3-dioxane would follow a similar degradation pathway, initiated by hydrogen abstraction by OH radicals, leading to ring cleavage and the formation of smaller oxygenated compounds. The rate of this reaction for cyclic ethers can be influenced by the ring size and substitution pattern. copernicus.org
Biological Transformation and Biodegradation Studies
The biodegradability of 2-ethyl-4-methyl-1,3-dioxane is a key determinant of its long-term environmental fate. While direct studies on this specific compound are scarce, research on related cyclic ethers provides valuable insights into potential metabolic pathways.
Some microorganisms have been shown to degrade cyclic ethers. For instance, a nocardioform actinomycete, strain CB1190, has been isolated that is capable of utilizing 1,3-dioxane and 2-methyl-1,3-dioxolane (B1212220) as sole carbon and energy sources. erwiki.net This suggests that microbial populations may exist that can metabolize 2-ethyl-4-methyl-1,3-dioxane.
In vitro metabolism studies of a theophylline (B1681296) derivative containing a 1,3-dioxane ring have demonstrated that enzymatic ring cleavage can occur. nih.gov This transformation is catalyzed by cytochrome P450-dependent monooxygenases and involves the oxidation of the acetal carbon, leading to the formation of an ester. nih.gov A similar enzymatic mechanism could potentially contribute to the biodegradation of 2-ethyl-4-methyl-1,3-dioxane in the environment.
The general proposed pathway for the microbial degradation of 1,4-dioxane, a related cyclic ether, involves an initial hydroxylation of a carbon atom adjacent to an oxygen atom, catalyzed by monooxygenase enzymes. copernicus.org This initial step is often rate-limiting and leads to the formation of a hemiacetal, which is less stable and can undergo further degradation. It is plausible that a similar enzymatic attack could initiate the biodegradation of 2-ethyl-4-methyl-1,3-dioxane.
However, some cyclic acetals have shown resistance to biodegradation in certain environments. For example, a study on a taste and odor episode noted that 2-ethyl-5,5-dimethyl-1,3-dioxane was not significantly biodegraded in a bioreactor, as evidenced by the persistence of easily biodegradable aldehydes in the same samples. bris.ac.uk The hydrophilicity of some cyclic acetals can also contribute to their resistance to removal by conventional wastewater treatment processes like activated sludge.
The potential for enzymatic degradation of polymers containing cyclic ketal acetals is also an area of active research, with some studies showing that the composition and crystallinity of these polymers can influence the rate of enzymatic hydrolysis. researchgate.netresearchgate.netacs.org
Advanced Analytical Methodologies for Environmental Detection and Monitoring
The detection and monitoring of 2-ethyl-4-methyl-1,3-dioxane and related compounds in environmental samples at trace levels necessitate the use of advanced analytical techniques. The primary method for the analysis of such volatile and semi-volatile organic compounds is gas chromatography coupled with mass spectrometry (GC-MS). sci-hub.secsic.es
Gas Chromatography-Mass Spectrometry (GC-MS)
The chemical principle behind GC-MS analysis involves the separation of compounds in a mixture based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by their detection and identification based on their mass-to-charge ratio in a mass spectrometer. For cyclic acetals like 2-ethyl-4-methyl-1,3-dioxane, which exists as cis and trans isomers, GC can separate these isomers, often resulting in two distinct peaks in the chromatogram.
Sample Preparation and Derivatization
For the analysis of polar compounds like cyclic ethers in aqueous matrices, a pre-concentration step is often required. Techniques such as purge-and-trap (P&T) and closed-loop stripping analysis (CLSA) have been employed for the extraction of related dioxanes and dioxolanes from water samples. acs.org
To improve the chromatographic properties and detection sensitivity of certain analytes, derivatization may be employed. This chemical modification process reduces the polarity and increases the volatility of the target compounds. Common derivatization techniques applicable to functional groups that may be present on degradation products or related compounds include:
Silylation: This is a widely used technique where active hydrogen atoms in hydroxyl or carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the molecule for GC analysis. nih.govcdnsciencepub.com
Alkylation: Esterification, the reaction of an acid with an alcohol to form an ester, is a common alkylation method that produces stable and volatile derivatives suitable for GC analysis. nih.gov
Formation of Cyclic Boronates: Alkyl boronic acids can react with 1,2- and 1,3-diols to form stable, nonpolar cyclic boronate derivatives, which are amenable to GC-MS analysis and can provide characteristic mass spectra. cdnsciencepub.com
Mass Spectrometry Fragmentation
In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a predictable manner. The resulting fragmentation pattern is a chemical fingerprint that allows for the identification of the compound. For cyclic acetals, fragmentation often involves the cleavage of bonds adjacent to the oxygen atoms. The mass spectrum of the parent compound, 1,3-dioxane, shows a molecular ion peak at m/z 88. docbrown.info The fragmentation patterns of substituted 1,3-dioxanes are influenced by the nature and position of the substituents. nih.gov
For more selective and sensitive detection, tandem mass spectrometry (MS/MS) can be used. csic.es In this technique, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves quantification limits. csic.es
Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion, which can be useful for confirming the molecular weight of the analyte. nih.gov Atmospheric pressure chemical ionization (APCI) has also been shown to be effective for the analysis of cyclic acetals. nih.govbris.ac.uk
The table below lists some of the key analytical techniques and their underlying chemical principles relevant to the analysis of 2-ethyl-4-methyl-1,3-dioxane.
| Analytical Technique | Chemical Principle | Relevance for 2-ethyl-4-methyl-1,3-dioxane | Reference(s) |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation of cis and trans isomers. | |
| Electron Ionization Mass Spectrometry (EI-MS) | Ionization and fragmentation of molecules by a high-energy electron beam, creating a characteristic mass spectrum. | Identification based on the unique fragmentation pattern of the dioxane ring and its substituents. | docbrown.infonih.gov |
| Chemical Ionization Mass Spectrometry (CI-MS) | Softer ionization method using a reagent gas, resulting in less fragmentation and a more prominent molecular ion. | Confirmation of molecular weight. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Selective detection and fragmentation of a specific parent ion to produce characteristic daughter ions. | Highly selective and sensitive quantification in complex matrices. | csic.es |
| Derivatization (e.g., Silylation) | Chemical modification to increase volatility and thermal stability. | Analysis of potential hydroxylated degradation products. | nih.govcdnsciencepub.com |
Advanced Synthetic Applications and Derivative Chemistry of 2 Ethyl 4 Methyl 1,3 Dioxolane
Utilization as a Synthetic Intermediate for Novel Organic Compounds
The primary role of 2-ethyl-4-methyl-1,3-dioxolane (B3021168) in synthetic organic chemistry is as a protecting group for the carbonyl functionality of propanal. The formation of the cyclic acetal (B89532) from propanal and 1,2-propanediol provides stability against a wide array of nucleophiles and bases, allowing for chemical modifications on other parts of a complex molecule without affecting the aldehyde group. organic-chemistry.org The stability of the dioxolane ring is crucial in multi-step syntheses where other reactive sites must be manipulated. Once the desired transformations are complete, the protecting group can be removed through acid-catalyzed hydrolysis to regenerate the original carbonyl compound.
Beyond its role as a protecting group, 2-ethyl-4-methyl-1,3-dioxolane can undergo various chemical reactions to yield novel compounds. These reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can cleave the acetal and yield alcohols.
Substitution: The molecule can be susceptible to nucleophilic substitution reactions under specific conditions.
The dioxolane scaffold, in general, is a building block for creating biologically active molecules. For instance, various 1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives have been synthesized and investigated for their potent antifungal and antibacterial properties. google.com This highlights the potential of using the 2-ethyl-4-methyl-1,3-dioxolane structure as a starting point for the development of new pharmaceutical or agrochemical agents.
Table 1: General Reactions of 2-Ethyl-4-methyl-1,3-dioxolane as a Synthetic Intermediate
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl, H₂SO₄) | Aldehyde (Propanal) + Diol (1,2-Propanediol) | Regenerates the original carbonyl for further reactions. |
| Oxidation | Strong oxidizing agents | Carboxylic Acids / Esters | Functional group transformation. |
| Reduction | Reducing agents (e.g., LiAlH₄) | Alcohols | Functional group transformation. |
| Radical Addition | Radical initiators, imines | Protected α-amino aldehydes | Forms new C-C bonds for complex molecule synthesis. organic-chemistry.org |
Preparation of Functionalized 1,3-Dioxolane (B20135) Derivatives
The synthesis of 2-ethyl-4-methyl-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of propionaldehyde (B47417) with 1,2-propanediol. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product, for example, by using a Dean-Stark apparatus. organic-chemistry.org
More advanced applications necessitate the preparation of functionalized derivatives. A notable example is in the field of fluoropolymers, where perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) is a key monomer. researchgate.net The synthesis of this derivative involves multiple steps, starting from a suitable dioxolane precursor which is then fluorinated and modified to introduce the exocyclic double bond required for polymerization.
Another class of functionalized derivatives includes those with vinyl groups, such as 2-ethyl-4-vinyl- google.comdioxolane . These compounds are of interest in the fragrance and flavoring industry and can be synthesized from appropriate starting materials, such as glycerol (B35011) derivatives, to introduce the vinyl moiety at the 4-position of the dioxolane ring. google.com
The general strategies for creating such derivatives often involve:
Using functionalized diols or carbonyl compounds in the initial acetalization reaction.
Performing post-modification reactions on the pre-formed 2-ethyl-4-methyl-1,3-dioxolane ring, though this can be challenging due to the relative stability of the acetal.
Potential in Material Science Applications
The 1,3-dioxolane structure is a valuable motif in polymer science. While 2-ethyl-4-methyl-1,3-dioxolane itself is not typically polymerized, its functionalized derivatives have shown significant promise. Specifically, the derivative perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD) undergoes radical polymerization to yield high-performance amorphous polymers. researchgate.net
Research has focused on creating copolymers of PFMMD with other monomers, such as chlorotrifluoroethylene (B8367) (CTFE), to tune the material's properties. researchgate.net These copolymers are soluble in fluorinated solvents, are thermally stable up to nearly 400 °C, and possess low refractive indices (1.33–1.40). researchgate.net A key advantage of incorporating CTFE is the improved flexibility and elongation of the resulting polymer films. researchgate.net
These unique characteristics make poly(PFMMD) and its copolymers promising candidates for specialized applications, including:
Plastic Optical Fibers: Their extraordinary optical transmittance in the visible and near-infrared regions is highly desirable. researchgate.net
Waveguides: The low refractive index is a critical property for waveguide materials. researchgate.net
Anti-reflective Coatings: The optical properties are suitable for reducing reflection on surfaces. researchgate.net
Gas Separation Membranes: Perfluorodioxolane polymers have been noted for their exceptional gas transport properties and low swelling, making them attractive for membrane-based gas separations. researchgate.net
Table 2: Properties of Perfluoro(2-methylene-4-methyl-1,3-dioxolane) Copolymers
| Property | Value/Characteristic | Application Relevance |
|---|---|---|
| Polymer Type | Amorphous Copolymers (PFMMD-co-CTFE) | Transparency, solubility. researchgate.net |
| Glass Transition Temp. (Tg) | 100–135 °C | Defines the operational temperature range. researchgate.net |
| Thermal Stability | Stable to ~400 °C | Suitable for high-temperature applications. researchgate.net |
| Refractive Index | 1.33–1.40 | Key for optical applications like fibers and waveguides. researchgate.net |
| Mechanical Properties | Flexibility improves with CTFE content | Allows for the creation of durable, non-brittle films. researchgate.net |
| Solubility | Soluble in fluorinated solvents | Facilitates processing and film casting. researchgate.net |
Evaluation of Structural Features for Biofuel Candidate Properties
2-Ethyl-4-methyl-1,3-dioxolane has been identified as a potential biofuel candidate. Its structural features—a cyclic ether with alkyl substituents—are of interest for developing next-generation renewable fuels. The synthesis of such dioxolanes can originate from biomass-derived feedstocks like 2,3-butanediol, linking them to sustainable production pathways. osti.gov
Key properties and research findings that support its evaluation as a biofuel include:
Combustion Characteristics: The molecular structure of cyclic ethers significantly influences their combustion behavior, including ignition delay and sooting tendency. google.com Studies on the pyrolysis and reaction kinetics of alkyl-substituted 1,3-dioxolanes are crucial for understanding their performance in engines. osti.gov
Anti-Knock Index: Dioxolane mixtures derived from renewable diols have been reported to have an anti-knock index of 90.5, which is comparable to high-octane gasoline. osti.gov
Heat of Combustion: The net heat of combustion for certain dioxolane mixtures is reportedly 34% higher than that of ethanol, indicating a greater energy density, which is a significant advantage for a fuel. osti.gov
Reaction Mechanism: Molecular dynamics simulations have been used to study the pyrolysis of alkyl 1,3-dioxolanes. These studies reveal that the initial decomposition is dominated by the cleavage of the C-O and C-C bonds within the dioxolane ring, followed by reactions of the alkyl side-chains. Understanding these pathways is essential for predicting combustion efficiency and emissions. osti.gov
The presence of two oxygen atoms in the molecule suggests the potential for cleaner combustion with reduced soot formation compared to non-oxygenated hydrocarbons. However, the specific influence of the ethyl and methyl groups on the ring structure requires detailed kinetic modeling to fully assess its properties as a diesel or gasoline additive. google.comosti.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
